molecular formula C13H8N2O2S B2855299 (E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide CAS No. 860786-91-0

(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide

Cat. No.: B2855299
CAS No.: 860786-91-0
M. Wt: 256.28
InChI Key: JZJRRGVCXFMYBA-VMPITWQZSA-N
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Description

(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide is a synthetic organic compound that belongs to the class of chromone derivatives Chromones are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide typically involves the condensation of 4-oxo-4H-chromen-3-carbaldehyde with a suitable thioamide derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or thioamide groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4H-chromen-3-yl derivatives: These compounds share the chromone core structure and exhibit similar biological activities.

    Thioamide derivatives: Compounds containing the thioamide group also show comparable reactivity and applications.

Uniqueness

(E)-2-cyano-3-(4-oxo-4H-chromen-3-yl)-2-propenethioamide is unique due to the combination of the chromone and thioamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(E)-2-cyano-3-(4-oxochromen-3-yl)prop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c14-6-8(13(15)18)5-9-7-17-11-4-2-1-3-10(11)12(9)16/h1-5,7H,(H2,15,18)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJRRGVCXFMYBA-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=C(C#N)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C(\C#N)/C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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